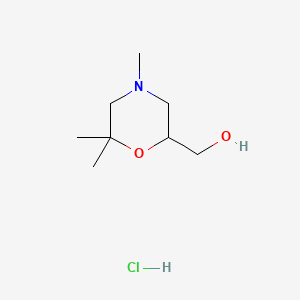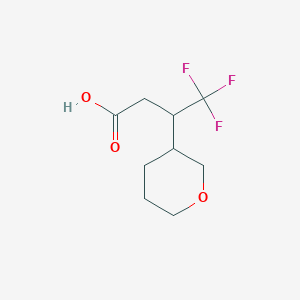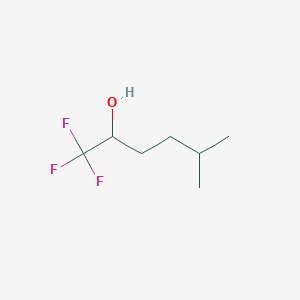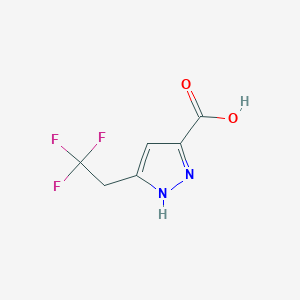
(4,6,6-Trimethylmorpholin-2-yl)methanolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6,6-Trimethylmorpholin-2-yl)methanolhydrochloride is an organic compound with the chemical formula C8H18ClNO2. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of three methyl groups and a methanol group attached to the morpholine ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,6,6-Trimethylmorpholin-2-yl)methanolhydrochloride typically involves the reaction of morpholine with formaldehyde and a methylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or distillation to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(4,6,6-Trimethylmorpholin-2-yl)methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methanol group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
(4,6,6-Trimethylmorpholin-2-yl)methanolhydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of (4,6,6-Trimethylmorpholin-2-yl)methanolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A parent compound with a simpler structure.
N-Methylmorpholine: A derivative with one methyl group attached to the nitrogen atom.
2-Methylmorpholine: A derivative with a methyl group attached to the second carbon of the morpholine ring.
Uniqueness
(4,6,6-Trimethylmorpholin-2-yl)methanolhydrochloride is unique due to the presence of three methyl groups and a methanol group, which confer distinct chemical and physical properties. These structural features enhance its reactivity and make it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C8H18ClNO2 |
|---|---|
Molekulargewicht |
195.69 g/mol |
IUPAC-Name |
(4,6,6-trimethylmorpholin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2)6-9(3)4-7(5-10)11-8;/h7,10H,4-6H2,1-3H3;1H |
InChI-Schlüssel |
QJTNCIARFBTBNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CC(O1)CO)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)




![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)





